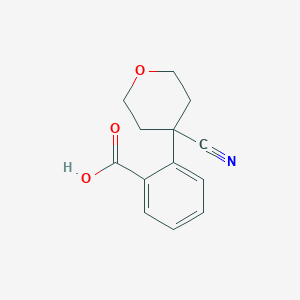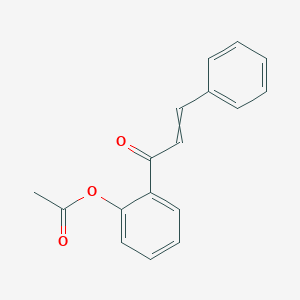
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol is a compound that features a purine base (adenine) attached to a bromopropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol typically involves the reaction of adenine with 3-bromopropanol under specific conditions. One common method is the condensation reaction where adenine is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Cyclization Reactions: The compound can participate in cyclization reactions to form cyclic nucleoside analogues.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(6-Aminopurin-9-yl)-3-azidopropan-2-ol, while oxidation with PCC would produce 1-(6-Aminopurin-9-yl)-3-bromopropan-2-one.
Wissenschaftliche Forschungsanwendungen
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of nucleoside analogues, which are important in antiviral and anticancer therapies.
Biochemistry: The compound serves as a molecular probe to study enzyme interactions and DNA modifications.
Industrial Applications: It is used as an intermediate in the production of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol involves its interaction with biological molecules such as enzymes and nucleic acids. The bromopropanol moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. This compound can inhibit enzyme activity by binding to the active site or by causing conformational changes in the enzyme structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
Tenofovir: An antiviral drug that contains a similar purine base and is used in the treatment of HIV.
Adefovir: Another antiviral drug with a similar structure used in the treatment of hepatitis B.
Uniqueness
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol is unique due to its bromopropanol moiety, which allows for a wide range of chemical modifications and applications. This structural feature makes it a versatile intermediate in the synthesis of various nucleoside analogues and other biologically active compounds .
Eigenschaften
CAS-Nummer |
72220-14-5 |
|---|---|
Molekularformel |
C8H10BrN5O |
Molekulargewicht |
272.10 g/mol |
IUPAC-Name |
1-(6-aminopurin-9-yl)-3-bromopropan-2-ol |
InChI |
InChI=1S/C8H10BrN5O/c9-1-5(15)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5,15H,1-2H2,(H2,10,11,12) |
InChI-Schlüssel |
OLHHXNPUJNEDGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CBr)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


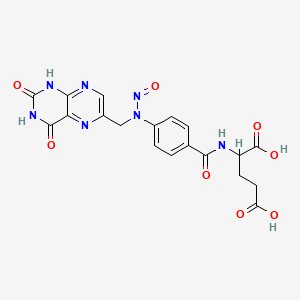
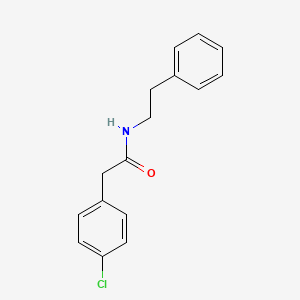
![ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate](/img/structure/B13998117.png)
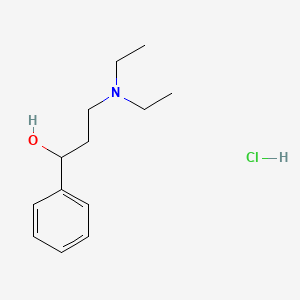
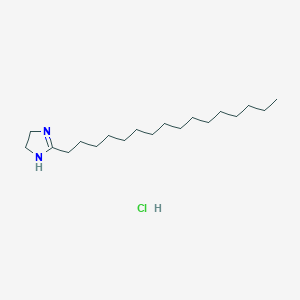
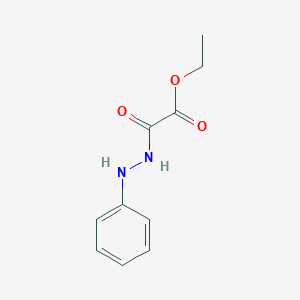



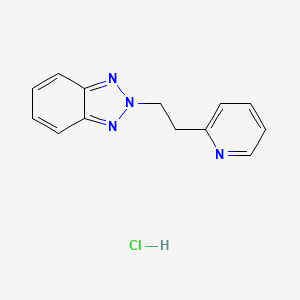
![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
